molecular formula C3H10IN B8034600 Propylazanium;iodide

Propylazanium;iodide

Cat. No.: B8034600
M. Wt: 187.02 g/mol
InChI Key: GIAPQOZCVIEHNY-UHFFFAOYSA-N
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Description

Propylazanium iodide is an alkylammonium iodide compound characterized by a quaternary ammonium cation (propylazanium, [C₃H₇NH₃]⁺) paired with an iodide (I⁻) anion. Such compounds are typically ionic solids with applications in organic synthesis, catalysis, and materials science due to their solubility in polar solvents and stability under ambient conditions.

Properties

IUPAC Name

propylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N.HI/c1-2-3-4;/h2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAPQOZCVIEHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[NH3+].[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Quaternary Ammonium Iodides vs. Metal Iodides

  • Propylazanium Iodide: Likely exhibits a crystalline ionic structure stabilized by hydrogen bonding between the ammonium cation and iodide anion. The presence of the organic cation introduces hydrophilicity and low melting points compared to inorganic metal iodides .
  • Metal Iodides (e.g., KI, CsPbI₃): Inorganic iodides like KI form face-centered cubic lattices with high thermal stability. Hybrid perovskites such as CsPbI₃ adopt a cubic perovskite structure (AMX₃), where the inorganic framework (Pb-I) dominates electronic properties, enabling high carrier mobility (>2000 cm²/(V s)) .

Table 1: Structural and Electronic Comparison

Compound Structure Type Band Gap (eV) Carrier Mobility (cm²/(V s))
Propylazanium Iodide* Ionic crystal N/A Low (insulating)
KI Cubic (FCC) ~6.0 Insulating
CsPbI₃ Cubic perovskite 1.73 >2000 (electron)
CH₃NH₃PbI₃ Tetragonal perovskite 1.55 ~800 (hole)

*Inferred from analogous alkylammonium iodides.

Chemical Reactivity

Hydrolysis and Redox Behavior

  • Propylazanium Iodide: Expected to undergo hydrolysis in aqueous media, releasing HI and forming propylamine derivatives.
  • Aluminum Iodide (AlI₃) : Reacts violently with water, producing HI and Al(OH)₃ . Acts as a strong Lewis acid in organic synthesis.
  • Tin/Lead Iodide Perovskites : Susceptible to oxidation (e.g., Sn²⁺ → Sn⁴⁺ in CH₃NH₃SnI₃), leading to p-type conductivity. This contrasts with Propylazanium iodide, which lacks redox-active metal centers .

Electrochemical Behavior

  • KI Electrolysis: At 1.37 V (minimum), KI electrolysis produces I₂ (anode) and H₂ (cathode): $$2H2O + 2I^- → H2 + I_2 + 2OH^-$$ .
  • Propylazanium Iodide : Likely decomposes under similar conditions, but the organic cation may alter reaction pathways, favoring organic byproducts over H₂ .

Photocatalytic and Photovoltaic Efficiency

Table 2: Photocatalytic Efficiency of Iodide Compounds

Compound Application Efficiency/Performance
Cs₂HgI₄ Visible-light photocatalyst High (data not specified)
CH₃NH₃PbI₃ Solar cells 3.8% PCE (2009), >20% (current)
Propylazanium Iodide* Organic synthesis Limited (catalyst support)
  • Hybrid Perovskites : CH₃NH₃PbI₃ achieves near-IR photoluminescence (700–1000 nm) and tunable band gaps via Sn/Pb solid solutions, enabling optoelectronic versatility . Propylazanium iodide lacks such optical activity due to its insulating nature.

Analytical and Industrial Use

  • Iodide Standards (e.g., NIST-traceable) : Critical for calibrating sensors in clinical (thyroid function tests) and environmental monitoring .
  • Propylazanium Iodide: Potential use in ion-selective electrodes (ISEs) for iodide detection, though less common than KI or NaI .

Key Research Findings

Thermal Stability : Propylazanium iodide is expected to decompose at lower temperatures (<200°C) compared to CsPbI₃ (>300°C) due to weaker ionic interactions .

Reactivity Trends : Metal iodides (AlI₃, SnI₂) exhibit higher redox activity and Lewis acidity than alkylammonium iodides, making them preferable in catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propylazanium;iodide
Reactant of Route 2
Propylazanium;iodide

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